2-{[(4-Chlorophenyl)amino]methyl}phenol
Overview
Description
“2-{[(4-Chlorophenyl)amino]methyl}phenol” is a chemical compound with the CAS Number: 7193-94-4 . It has a molecular weight of 233.7 and its molecular formula is C13H12ClNO . The compound is used for research purposes .
Molecular Structure Analysis
The structure of “this compound” has been confirmed by FT-IR, 13 C NMR, and 1 H NMR spectroscopy analyses .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that amine derivatives can act as effective corrosion inhibitors for mild steel in 1 M HCl . The inhibition efficiency decreases with a decrease in concentration and the adsorption obeys the Langmuir isotherm .
Scientific Research Applications
Corrosion Inhibition
2-{[(4-Chlorophenyl)amino]methyl}phenol has been explored for its application in corrosion inhibition. A study demonstrated its effectiveness as a corrosion inhibitor for mild steel in an HCl medium. This was established through electrochemical measurements and surface analysis, revealing that the compound forms a protective film on the mild steel surface. The efficiency of inhibition was enhanced by substituting the OH group on the aromatic ring with Cl (Boughoues et al., 2020).
Anaerobic Biodegradability
Research on the anaerobic biodegradability of substituted phenols, including compounds similar to this compound, was conducted. This study evaluated their toxicity to methanogenesis and their ability to undergo biotransformation under methanogenic conditions (O'Connor & Young, 1989).
Catalytic Applications
The compound has been utilized in the synthesis of core H2O-bound tetrakis-4-chlorophenyl porphyrin, P1. This process involved treating a dichloromethane solution of the compound with phenol and its analogs, resulting in the formation of water-molecule-bound amorphous solids. These solids showed potential in the selective O-methylation of phenols, highlighting the compound's utility in catalysis (Dechan & Bajju, 2020).
Antimicrobial Agents
This compound derivatives have been synthesized for potential use as antimicrobial agents. A study synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various pathogenic bacterial and fungal strains (Sah et al., 2014).
Anticancer Activity
Schiff bases, including derivatives of this compound, have been investigated for their anticancer activity. These compounds have been studied against cancer cell lines, showing potential as effective anticancer drugs (Uddin et al., 2020).
Molecular Dynamics Simulation Studies
The compound's derivatives have been studied through molecular dynamics simulation to predict their corrosion inhibition performances. These studies provide insights into the interaction mechanisms between these molecules and metal surfaces (Kaya et al., 2016).
Mechanism of Action
Mode of Action
It is known that many aromatic compounds interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Aromatic compounds similar to this one have been found to interact with various biological pathways, including those involved in inflammation, cancer, and microbial infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment.
Properties
IUPAC Name |
2-[(4-chloroanilino)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLCTRSOOSLQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342405 | |
Record name | 2-{[(4-chlorophenyl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7193-94-4 | |
Record name | 2-{[(4-chlorophenyl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(4-CHLOROANILINO)-ORTHO-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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